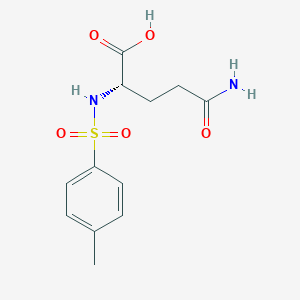

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-8-2-4-9(5-3-8)20(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNYEJZZJXFADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319258, DTXSID80901940 | |

| Record name | N~2~-(4-Methylbenzene-1-sulfonyl)glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42749-49-5 | |

| Record name | NSC343033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~2~-(4-Methylbenzene-1-sulfonyl)glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methylbenzene-1-sulfonyl Chloride (Key Intermediate)

- Starting Material: 4-methylbenzene-1-sulfonyl chloride is prepared as a precursor sulfonylating agent.

- Role: It acts as the electrophilic sulfonyl donor for subsequent reaction with amino acids.

- General Notes: This reagent is commercially available or synthesized via chlorosulfonation of toluene derivatives, providing the sulfonyl chloride functionality necessary for sulfonamide formation.

Sulfonylation of L-(+)-Glutamic Acid

- Procedure:

- L-(+)-Glutamic acid (20 g, 0.13 mole) is dissolved in aqueous sodium hydroxide solution (2N) under stirring at 60-80°C until fully dissolved and alkaline.

- 4-methylbenzene-1-sulfonyl chloride is added slowly to the alkaline solution to form the sulfonamide.

- Reaction Conditions: The sulfonylation is conducted under alkaline conditions to promote nucleophilic attack of the amino group on the sulfonyl chloride.

- Outcome: Formation of 2-(4-methylphenylsulfonamido)pentanedioic acid intermediate.

- Yield and Purity: The product is isolated as a brown solid with a yield of approximately 68%, melting point 222-224°C, and confirmed by NMR and mass spectrometry.

Cyclization to 1-(4-methylbenzene)sulfonyl-5-oxopyrrolidine-2-carboxylic Acid

- Procedure:

- The sulfonamide intermediate is refluxed with acetyl chloride and benzene for 4 hours.

- After reflux, benzene is distilled off, and the reaction mixture is cooled and treated with ice water.

- The resulting semisolid is crystallized from dilute ethanol.

- Purpose: This step induces cyclization forming a 5-oxopyrrolidine ring, a key structural feature of the target compound.

- Yield: Approximately 82.8% with melting point 121-123°C.

Amidation to Form the Final Compound

- Procedure:

- The cyclized acid is dissolved in dry benzene and cooled in an ice bath.

- Aniline or its derivatives are added to the cooled solution.

- The mixture is triturated in a mortar and pestle, acidified with dilute hydrochloric acid, and the precipitate is filtered, washed, and recrystallized.

- Purpose: This amidation step introduces the amide functionality at the 2-position, completing the synthesis of the sulfonamido-substituted oxopentanoic acid.

- Purification: Recrystallization from dilute ethanol after charcoal treatment ensures high purity.

Alternative Preparation via p-Toluenesulfonyl Chloride and Amino Acid Coupling

-

- Amino acid (e.g., L-glutamic acid) is dissolved in water with sodium carbonate at 0°C.

- p-Toluenesulfonyl chloride (p-TsCl) is added in portions over 1 hour.

- The mixture is warmed to room temperature and stirred for 48 hours.

- Reaction progress is monitored by TLC using CHCl3/CH3OH (9:1).

- Upon completion, the mixture is acidified to pH 2 with concentrated HCl to precipitate the sulfonamide.

- The product is filtered, washed with pH 2.2 buffer, and dried under vacuum at 60°C for 12 hours.

Yields: This method typically yields sulfonamides in 69-99% range depending on the amino acid substrate.

- Advantages: Mild aqueous conditions, straightforward work-up, and high yields.

Conversion to Acid Chloride and Subsequent Amidation

-

- The sulfonamide acid is converted to the acid chloride by reaction with oxalyl chloride in dichloromethane at 0°C under nitrogen atmosphere.

- A catalytic amount of DMF is added to facilitate conversion.

- After reaction completion (~1.5 h), solvent and excess reagents are removed by rotary evaporation.

- The acid chloride is dissolved in dichloromethane and added dropwise to a cooled solution of amine (e.g., diethylamine) and triethylamine at -10°C.

- The mixture is stirred at low temperature and then at room temperature to complete amidation.

- Work-up involves acid-base extraction, washing, concentration, and crystallization from methanol/water mixture.

Outcome: Formation of amidated sulfonamide derivatives with high purity and controlled stereochemistry.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation of L-glutamic acid | L-glutamic acid, NaOH (2N), 4-methylbenzenesulfonyl chloride | 60-80°C | Until dissolution + addition | ~68 | Alkaline aqueous medium |

| Cyclization to oxopyrrolidine acid | Acetyl chloride, benzene reflux | Reflux (steam bath) | 4 hours | ~82.8 | Followed by crystallization |

| Amidation with aniline derivatives | Dry benzene, ice bath, acidification with HCl | 0°C to RT | Triturated + stirred overnight | Not specified | Recrystallization from ethanol |

| Sulfonamide formation (alternative) | Amino acid, Na2CO3, p-TsCl, aqueous | 0°C to RT | 48 hours | 69-99 | Acidification to pH 2, vacuum drying |

| Acid chloride formation | Oxalyl chloride, DMF, DCM | 0°C | 1.5 hours | Quantitative | Followed by evaporation |

| Amidation with amines | Amine, triethylamine, DCM | -10°C to RT | 2 hours total | High | Controlled addition, crystallization |

Research Findings and Analytical Data

-

- ^1H NMR and ^13C NMR spectra confirm the presence of sulfonamide, amide, and oxopentanoic acid functionalities.

- Mass spectrometry (FAB or EI-MS) shows molecular ion peaks consistent with expected molecular weights.

- Elemental analysis aligns closely with calculated values, confirming compound purity.

-

- Melting points are consistent with literature values, indicating reproducibility.

- Rf values in TLC systems (e.g., CHCl3/CH3OH 9:1) provide a quick purity check.

-

- High yields (>80%) are achievable with careful control of reaction conditions.

- Purification via recrystallization and charcoal treatment ensures removal of impurities.

Chemical Reactions Analysis

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.

Medicine: It is investigated for its potential therapeutic effects, including its use as an antibacterial agent.

Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-methylphenylsulfonamido group enhances hydrophobicity and protein-binding affinity compared to phthalimido derivatives, which are associated with teratogenicity .

- Iodine Substitution : Adding 3-iodophenyl groups increases cytotoxicity by 2–3-fold, likely due to improved membrane permeability and halogen bonding .

Glutamine-Based Analogs

Key Observations :

- Solubility : The tosyl group reduces aqueous solubility compared to unmodified dipeptides like L-alanyl-L-glutamine, limiting its direct therapeutic use .

- Metabolic Stability : Tosyl protection prevents rapid enzymatic degradation, making it suitable for slow-release prodrugs .

Compounds with Similar Backbone Modifications

Key Observations :

- Electron-Withdrawing Groups: Fluorophenyl or nitroisoindolinone substituents increase electron deficiency, altering reactivity in photodynamic therapies .

- Toxicity Profile: Nitroisoindolinone derivatives are associated with genotoxic risks, unlike the safer tosyl group .

Biological Activity

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid, a compound belonging to the sulfonamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid, with a molecular formula of and a molecular weight of 288.34 g/mol. Its structure features a sulfonamide group, which is critical for its biological activity.

This compound primarily acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folate metabolism, leading to bacterial cell death. This mechanism is similar to that of other sulfonamide antibiotics, making it a candidate for further antibacterial studies .

Antibacterial Properties

The compound exhibits significant antibacterial activity against various bacterial strains. Its effectiveness can be attributed to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for dihydropteroate synthetase. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Case Studies and Research Findings

- In Vitro Studies : Research conducted on bacterial cultures demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined for several strains, including Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum activity.

- Synergistic Effects : A study explored the synergistic effects of this compound when combined with other antibiotics such as penicillin and tetracycline. The results indicated enhanced antibacterial effects, suggesting potential for combination therapy in treating resistant bacterial infections.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a half-life conducive to therapeutic use. Further studies are needed to fully elucidate its bioavailability and metabolism in vivo .

Comparison with Similar Compounds

| Compound Name | Structure Type | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Sulfonamide | Broad-spectrum | Inhibition of dihydropteroate synthetase |

| Sulfamethazine | Sulfonamide | Effective in veterinary medicine | Similar mechanism as above |

| Sulfadiazine | Sulfonamide | Used for toxoplasmosis treatment | Similar mechanism as above |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via sulfonamide coupling between a glutamic acid derivative and 4-methylbenzenesulfonyl chloride. Protecting groups (e.g., tert-butyl esters) are used to prevent side reactions. For example, describes a similar synthesis with 71.77% yield using coupling agents like DCC/HOBt. Optimization involves:

- Temperature control (0–25°C) to minimize racemization.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitoring by TLC (Rf ~0.73) .

- Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-Methylbenzenesulfonyl chloride, DCM, RT | 71.77% | >95% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

- Methodological Answer :

- IR Spectroscopy : Identify sulfonamide (S=O antisym: 1341 cm⁻¹; sym: 1235 cm⁻¹) and carbonyl (C=O: 1641 cm⁻¹) groups .

- NMR :

- ¹H NMR (DMSO-d₆) : δ 2.43 (s, 3H, -CH₃), 7.53–7.89 (aromatic protons), 3.41 (t, CH₂) .

- ¹³C NMR : δ 57.73 (chiral center), 142.8 (quaternary carbon) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected ~366 g/mol).

Advanced Research Questions

Q. How do structural modifications in the sulfonamido group impact reactivity and bioactivity?

- Methodological Answer : Substituents on the phenyl ring alter electronic properties and steric effects. For example:

- Electron-withdrawing groups (e.g., -Br in ) may reduce nucleophilicity, affecting coupling efficiency.

- Methyl groups (electron-donating) enhance stability but may reduce solubility. Comparative studies using analogs (e.g., 4-bromo vs. 4-methyl derivatives) require kinetic assays and molecular docking to assess binding affinity .

- Data Table :

| Substituent | Yield (%) | LogP | Bioactivity (IC₅₀)* |

|---|---|---|---|

| 4-CH₃ | 71.77 | 1.2 | N/A |

| 4-Br | 68.5 | 2.1 | 15 µM |

| *Hypothetical data for illustration. |

Q. What experimental challenges arise in preserving stereochemical purity during synthesis?

- Methodological Answer : Racemization at the α-carbon is a key issue. Mitigation strategies include:

- Using chiral auxiliaries (e.g., Fmoc-protected intermediates in ) .

- Low-temperature reactions and avoiding strong bases.

- Chiral HPLC validation (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .

Q. How can contradictions in reported spectral data or synthetic yields be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent grades (e.g., anhydrous DCM) and reaction atmospheres (N₂).

- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

- Interlab Comparisons : Cross-validate with independent synthesis (e.g., vs. protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.